N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine
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Overview
Description
N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine is a compound that combines the structural features of adamantane and thienyl groups. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the thienyl group is a sulfur-containing heterocycle. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine typically involves the reaction of adamantan-2-amine with a thienylmethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of adamantan-2-amine attacks the electrophilic carbon of the thienylmethyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, such as using high-purity reagents, controlling reaction temperature, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted amines.
Scientific Research Applications
N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and thienyl groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Thienylmethyl)-2-adamantanamine: Similar structure but with a different position of the thienyl group.
N-(2-Thienylmethyl)-2-adamantanamine: Another positional isomer with the thienyl group in a different position.
N-(4-Thienylmethyl)-2-adamantanamine: Yet another positional isomer.
Uniqueness
N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine is unique due to the specific positioning of the thienyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C16H23NS |
---|---|
Molecular Weight |
261.4g/mol |
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C16H23NS/c1-10-2-3-15(18-10)9-17-16-13-5-11-4-12(7-13)8-14(16)6-11/h2-3,11-14,16-17H,4-9H2,1H3 |
InChI Key |
SETHNGPHPAFSQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)CNC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
CC1=CC=C(S1)CNC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
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